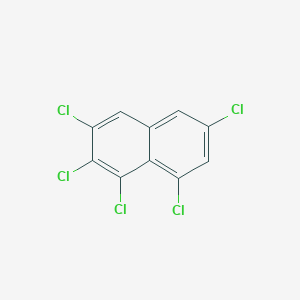

1,2,3,6,8-Pentachloronaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,6,8-Pentachloronaphthalene (PCN) is a highly chlorinated organic compound that has been widely used in various industrial applications, including as a pesticide, a flame retardant, and a plasticizer. Due to its persistent nature and potential toxicity, PCN has been listed as a persistent organic pollutant (POP) under the Stockholm Convention on Persistent Organic Pollutants. In recent years, there has been growing interest in the synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PCN.

Wirkmechanismus

The mechanism of action of 1,2,3,6,8-Pentachloronaphthalene is not fully understood. However, it is believed that 1,2,3,6,8-Pentachloronaphthalene exerts its toxic effects by disrupting the normal functioning of the endocrine system. 1,2,3,6,8-Pentachloronaphthalene has been found to bind to the aryl hydrocarbon receptor (AhR), which is involved in the regulation of various physiological processes, including immune function, cell growth, and development.

Biochemische Und Physiologische Effekte

1,2,3,6,8-Pentachloronaphthalene has been found to have a wide range of biochemical and physiological effects, including immunotoxicity, neurotoxicity, and reproductive toxicity. 1,2,3,6,8-Pentachloronaphthalene has also been found to induce oxidative stress, which can lead to cellular damage and DNA damage.

Vorteile Und Einschränkungen Für Laborexperimente

1,2,3,6,8-Pentachloronaphthalene has several advantages for use in lab experiments, including its high stability and persistence, which make it a useful model compound for studying the fate and transport of POPs in the environment. However, 1,2,3,6,8-Pentachloronaphthalene also has several limitations, including its potential toxicity and the difficulty of working with highly chlorinated compounds.

Zukünftige Richtungen

There are several future directions for research on 1,2,3,6,8-Pentachloronaphthalene, including the development of new methods for its synthesis and the investigation of its potential effects on human health and the environment. Future research should also focus on the development of new remediation strategies for 1,2,3,6,8-Pentachloronaphthalene-contaminated sites and the identification of new POPs that may pose a risk to human health and the environment.

Synthesemethoden

1,2,3,6,8-Pentachloronaphthalene can be synthesized by the chlorination of naphthalene using various methods, including direct chlorination, catalytic chlorination, and photochlorination. Direct chlorination involves the reaction of naphthalene with chlorine gas at high temperatures and pressures. Catalytic chlorination involves the use of a catalyst to promote the reaction between naphthalene and chlorine gas. Photochlorination involves the use of ultraviolet light to initiate the reaction between naphthalene and chlorine gas.

Wissenschaftliche Forschungsanwendungen

1,2,3,6,8-Pentachloronaphthalene has been widely used as a model compound for studying the fate and transport of POPs in the environment. It has been used in various scientific research applications, including environmental monitoring, toxicology, and environmental remediation. 1,2,3,6,8-Pentachloronaphthalene has been found to be highly persistent in the environment and can bioaccumulate in the food chain, posing a potential risk to human health and the environment.

Eigenschaften

CAS-Nummer |

150224-23-0 |

|---|---|

Produktname |

1,2,3,6,8-Pentachloronaphthalene |

Molekularformel |

C10H3Cl5 |

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

1,2,3,6,8-pentachloronaphthalene |

InChI |

InChI=1S/C10H3Cl5/c11-5-1-4-2-7(13)9(14)10(15)8(4)6(12)3-5/h1-3H |

InChI-Schlüssel |

NMAMEWIQKMFSSI-UHFFFAOYSA-N |

SMILES |

C1=C2C=C(C(=C(C2=C(C=C1Cl)Cl)Cl)Cl)Cl |

Kanonische SMILES |

C1=C2C=C(C(=C(C2=C(C=C1Cl)Cl)Cl)Cl)Cl |

Andere CAS-Nummern |

150224-23-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)